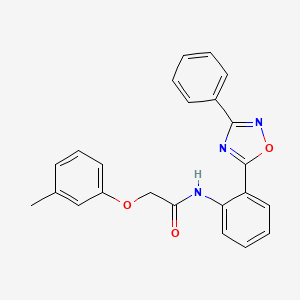
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide, also known as DMB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMB belongs to the family of benzamide derivatives and has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various research applications.
作用機序
The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes involved in cellular metabolism and survival. This compound has been shown to inhibit the activity of various enzymes, including histone deacetylases, which are involved in the regulation of gene expression and cellular differentiation. This compound has also been shown to modulate the activity of various transcription factors, including NF-κB, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various research applications. This compound has been shown to possess antioxidant and anti-inflammatory properties, which are key factors in the development of various diseases. This compound has also been shown to modulate the activity of various enzymes involved in cellular metabolism and survival, which may contribute to its therapeutic effects.
実験室実験の利点と制限
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has several advantages for lab experiments, including its high yield and purity, as well as its unique biochemical and physiological properties. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide, including its potential therapeutic applications in various diseases, as well as its mechanism of action and pharmacokinetics. Future research should also focus on the development of novel analogs of this compound with improved pharmacokinetic properties and reduced toxicity. Additionally, research should focus on the optimization of the synthesis of this compound and its analogs to improve yield and purity. Overall, this compound has significant potential for various research applications and may hold promise for the development of novel therapeutics in the future.
合成法
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide can be synthesized through a multistep process involving the reaction between 2-hydroxy-3-methoxybenzaldehyde and 2,5-dimethylaniline, followed by the condensation reaction with 3-formylchromone. The final product is obtained through the reduction and acetylation of the intermediate compound. The synthesis of this compound has been optimized and can be achieved with high yield and purity.
科学的研究の応用
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity by modulating the activity of key enzymes involved in glucose metabolism. In neurodegenerative disorder research, this compound has been shown to protect neuronal cells from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-3-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-11-12-18(2)24(13-17)28(26(30)20-8-6-9-22(15-20)31-3)16-21-14-19-7-4-5-10-23(19)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBVVWDFXJZVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

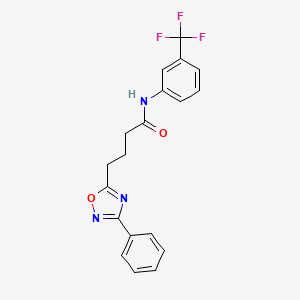
![(E)-N'-((1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691563.png)
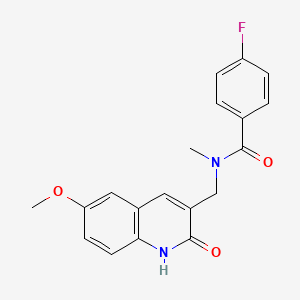
![3,4,5-triethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691573.png)

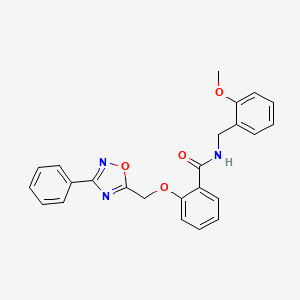


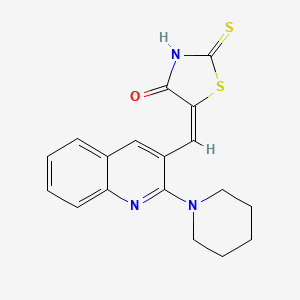
![2-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691629.png)

